4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid
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Overview
Description
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic compound that features an indole moiety, a sulfonamide group, and a benzoic acid derivative. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the cyano and methyl groups.
The sulfonamide group is introduced through a sulfonation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base . Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling step .
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the indole moiety.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets. The cyano group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
Methyl 3-formyl-1H-indole-4-carboxylate: Contains an indole moiety but has different functional groups.
Uniqueness
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the indole moiety, sulfonamide group, and benzoic acid derivative allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H13N3O4S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O4S/c1-10-2-7-14(16-15(10)12(8-18)9-19-16)20-25(23,24)13-5-3-11(4-6-13)17(21)22/h2-7,9,19-20H,1H3,(H,21,22) |
InChI Key |
GUHFZSJHASYXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C#N |
Origin of Product |
United States |
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